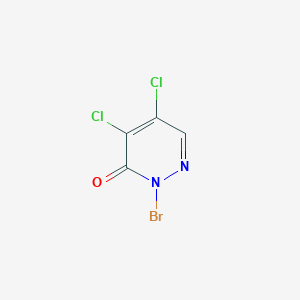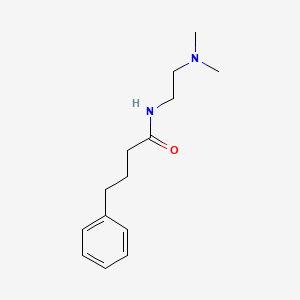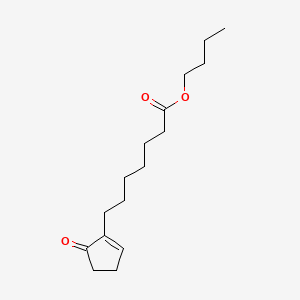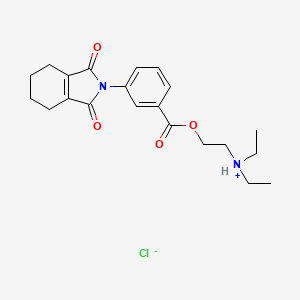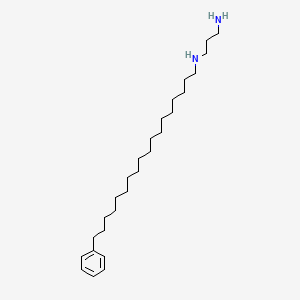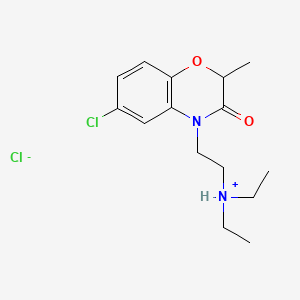
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazolidinone ring, a chlorinated phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the chlorinated phenyl compound, which undergoes a series of reactions to introduce the sulfonyl and imidazolidinone groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, which can lead to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule used for n-type doping.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
114436-47-4 |
|---|---|
Molecular Formula |
C16H25Cl2N3O3S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H24ClN3O3S2.ClH/c1-4-19(5-2)8-9-24-14-11-13(17)12(3)10-15(14)25(22,23)20-7-6-18-16(20)21;/h10-11H,4-9H2,1-3H3,(H,18,21);1H |
InChI Key |
SBDCPALIVSYVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)


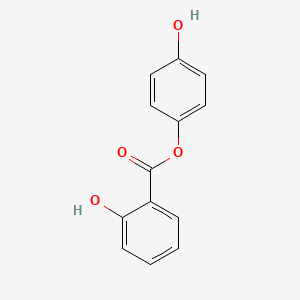
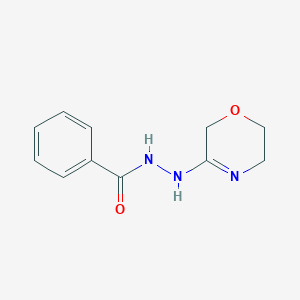
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

